![molecular formula C24H25NO4 B2509575 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide CAS No. 929514-31-8](/img/structure/B2509575.png)
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide
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Overview
Description
“N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of fused benzene and furan rings . It also contains methoxy groups (-OCH3), which are ether functional groups, and a cyclohexanecarboxamide group, which consists of a cyclohexane ring attached to a carboxamide group (-CONH2).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran ring, the introduction of the methoxy groups, and the attachment of the cyclohexanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the methoxy groups, and the cyclohexanecarboxamide group. The benzofuran ring is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds. This gives it stability. The methoxy groups are electron-donating, which can influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzofuran moiety, the methoxy groups, and the cyclohexanecarboxamide group could all potentially participate in reactions. For example, under certain conditions, the methoxy groups could be cleaved or substituted .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring could contribute to its aromaticity and stability. The methoxy groups could influence its polarity and solubility .Scientific Research Applications
- Mechanism : Ag(I)-catalyzed cascade benz annulation of the compound leads to the formation of naphthooxazole. The process involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization, ultimately yielding a 1,5-diketone intermediate. Acid mediation facilitates intramolecular cyclization, nucleophilic cyclization dehydration, and 5-exo-dig cyclization, resulting in the desired product .
- Application : The compound 2,6-bis(4-methoxybenzoyl)-diaminopyridine (L) has been employed for recovering noble metal ions (Au(III), Ag(I), Pd(II), Pt(II)) from aqueous solutions. This application involves dynamic solvent extraction and static polymer membranes .
Cascade Benz Annulation for Naphthooxazole Synthesis
Recovery of Noble Metal Ions
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the prevalence of benzofuran and methoxy groups in many bioactive compounds .
properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-15-20-13-10-18(25-24(27)17-6-4-3-5-7-17)14-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h8-14,17H,3-7H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQMWLGGNNMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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